1-ethyl-2,3-dimethyl-1H-indol-5-amine
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Overview
Description
1-ethyl-2,3-dimethyl-1H-indol-5-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Mechanism of Action
Target of Action
1-Ethyl-2,3-dimethyl-1H-indol-5-amine is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 1-ethyl-2,3-dimethyl-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core . For industrial production, the process may be optimized for higher yields and purity, often involving catalytic methods and controlled reaction conditions .
Chemical Reactions Analysis
1-ethyl-2,3-dimethyl-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound, yielding different reduced forms.
Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-ethyl-2,3-dimethyl-1H-indol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules, including potential drugs and enzyme inhibitors.
Medicine: Research into its pharmacological properties has shown promise for developing new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
1-ethyl-2,3-dimethyl-1H-indol-5-amine can be compared to other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-ethyl-2,3-dimethylindol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-4-14-9(3)8(2)11-7-10(13)5-6-12(11)14/h5-7H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAURDDVLLDKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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